2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid
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Overview
Description
2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves the formation of the pyrazolo[1,5-A]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorophenylhydrazine with 2-iodopyridine-3-carboxylic acid under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects in diseases such as cancer and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Imidazo[1,2-A]pyridines: These compounds have a similar fused ring system but with different heteroatoms and substitution patterns.
Uniqueness
2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl and iodine substituents enhances its reactivity and potential for further functionalization, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C14H8FIN2O2 |
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Molecular Weight |
382.13 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-iodopyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H8FIN2O2/c15-9-3-1-8(2-4-9)13-12(14(19)20)11-7-10(16)5-6-18(11)17-13/h1-7H,(H,19,20) |
InChI Key |
VVEKEQRQENNNKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CC(=CC3=C2C(=O)O)I)F |
Origin of Product |
United States |
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